REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH:8]=[C:7]([C:9]([O:11]C)=[O:10])[N:6]=[CH:5]1)[CH2:2][CH3:3].[Li+].[OH-].Cl>CO>[CH2:1]([N:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]=[CH:5]1)[CH2:2][CH3:3] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residue was dried azeotropically with toluene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C=NC(=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |